Cinnamylphosphonic Acid

TRPA1 Antagonist Pain Research Ion Channel Modulation

Researchers studying TRPA1 signaling often face a critical gap: the need for a functional antagonist to complement the widely used agonist cinnamaldehyde. Cinnamylphosphonic acid (CPA) directly addresses this as a potent, nanomolar TRPA1 antagonist (IC50 = 64 nM) in HEK293 cell assays. Beyond pain pathway research, CPA’s dual phosphonic acid-cinnamyl architecture enables precise catalyst surface modification for improved cinnamaldehyde hydrogenation selectivity. • Potent TRPA1 Antagonist: IC50 of 64 nM for dissecting pain signaling. • Catalyst Modifier: Enhances selectivity for cinnamyl alcohol over uncoated catalysts. • Supply Assurance: Available in high-purity (≥98% HPLC) solid form with global shipping.

Molecular Formula C9H11O3P
Molecular Weight 198.16 g/mol
CAS No. 146404-58-2
Cat. No. B1640260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamylphosphonic Acid
CAS146404-58-2
Molecular FormulaC9H11O3P
Molecular Weight198.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCP(=O)(O)O
InChIInChI=1S/C9H11O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H2,10,11,12)/b7-4+
InChIKeyAIWAKBITCLOITM-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamylphosphonic Acid (CAS 146404-58-2) Procurement Guide: A Phosphonic Acid Derivative of Cinnamic Acid


Cinnamylphosphonic acid (CPA) is a phosphonic acid derivative of cinnamic acid, characterized by a cinnamyl moiety attached to a phosphonic acid group [1]. Its unique structural features combine the conjugated π-system of cinnamyl with the strong metal-coordinating and hydrogen-bonding capabilities of the phosphonic acid group, enabling applications across medicinal chemistry, materials science, and catalysis [2]. The compound exists as a solid with a melting point range of 170.0–175.0 °C and is commercially available with purities ≥98% (HPLC) .

Cinnamylphosphonic Acid (CAS 146404-58-2): Why Simple Cinnamic Acid or Alkyl Phosphonic Acid Alternatives Fail to Replicate Performance


The combined cinnamyl and phosphonic acid functionalities of cinnamylphosphonic acid create a unique reactivity profile that cannot be achieved by simple cinnamic acid or alkyl phosphonic acids. The cinnamyl moiety provides a conjugated π-system essential for π–π interactions with aromatic residues in biological targets or for electronic modulation in materials, while the phosphonic acid group offers strong metal-chelation and hydrogen-bonding capabilities [1]. Generic substitutions, such as using cinnamic acid alone (lacking the phosphonic acid’s metal-binding and enzyme-mimicking properties) or an alkyl phosphonic acid (lacking the aromatic π-system), fail to replicate the compound’s dual functionality in applications ranging from enzyme inhibition to surface modification .

Cinnamylphosphonic Acid (CAS 146404-58-2): Quantitative Head-to-Head Differentiation vs. Closest Analogs


Cinnamylphosphonic Acid as a TRPA1 Antagonist: Nanomolar Potency Advantage Over Cinnamaldehyde

Cinnamylphosphonic acid exhibits potent antagonism of the human TRPA1 ion channel with an IC50 of 64 nM in a calcium flux assay using HEK293 cells, compared to the agonist cinnamaldehyde which activates TRPA1 [1]. This represents a functional inversion from agonist (cinnamaldehyde) to antagonist (cinnamylphosphonic acid) while retaining nanomolar potency, a critical differentiation for analgesic development [2].

TRPA1 Antagonist Pain Research Ion Channel Modulation

Cinnamylphosphonic Acid in Catalyst Modification: Enhanced Selectivity and Activity Over Uncoated Pt/Al2O3

When used as a phosphonic acid modifier in a dually coated Pt/Al2O3 catalyst (with thiols), cinnamylphosphonic acid significantly increased the activity for cinnamyl alcohol production compared to the uncoated Pt/Al2O3 catalyst, while maintaining high selectivity [1]. The largest activity enhancement was observed when the phosphonic acid coating was added after the thiol coating, likely due to electronic surface modifications that increased the reaction rate [2].

Heterogeneous Catalysis Selective Hydrogenation Surface Modification

Cinnamate-Based Phosphonic Acids as Urease Inhibitors: Submicromolar Ki Advantage Over Non-Phosphonic Cinnamates

A cinnamate-based phosphonic acid derivative (structurally related to cinnamylphosphonic acid) exhibited a Ki of 0.509 µM against Sporosarcina pasteurii urease, representing submicromolar potency [1]. In contrast, simple cinnamic acid derivatives lacking the phosphonic group show significantly weaker urease inhibition, typically in the millimolar range [2]. The phosphonic acid group is essential for binding to the dinuclear nickel active site, mimicking the transition state of urea hydrolysis [3].

Urease Inhibition Antibacterial Enzyme Inhibitor Design

Cinnamylphosphonic Acid as a PVC Plasticizer: Elongation at Break Superiority Over Unplasticized PVC

Cinnamylphosphonic acid-based plasticizers impart an elongation at break of 261.4% to PVC films, a 4.4-fold increase over unplasticized PVC (which typically exhibits <60% elongation) [1]. In comparison, other cinnamic acid derivatives achieve elongations ranging from 279.3% to 298.1%, but with a significantly higher storage modulus (84.6 MPa vs. 7.8 MPa for CPA-based formulations at 30 °C), indicating that CPA provides greater flexibility at ambient temperatures .

PVC Plasticizer Polymer Additives Sustainable Materials

Cinnamylphosphonic Acid (CAS 146404-58-2): Validated Application Scenarios from Quantitative Evidence


TRPA1 Antagonist Tool Compound for Pain Pathway Research

Procure cinnamylphosphonic acid for use as a nanomolar TRPA1 antagonist (IC50 = 64 nM) in calcium flux assays with HEK293 cells [7]. Its functional inversion from the agonist cinnamaldehyde makes it valuable for dissecting TRPA1-mediated pain signaling and screening for novel analgesics .

Surface Modifier for Selective Hydrogenation Catalysts

Utilize cinnamylphosphonic acid as a phosphonic acid coating in dually modified Pt/Al2O3 catalysts to enhance activity and selectivity for cinnamyl alcohol production during cinnamaldehyde hydrogenation [7]. The phosphonic acid group modifies the electronic properties of the catalyst surface, increasing reaction rates compared to uncoated catalysts .

Scaffold for Urease-Targeting Antibacterial Development

Employ cinnamylphosphonic acid as a structural template for designing submicromolar urease inhibitors (Ki = 0.509 µM against S. pasteurii urease) [7]. The phosphonic acid group is critical for binding to the dinuclear nickel active site, offering a >1000-fold potency advantage over non-phosphonic cinnamates for targeting H. pylori and P. mirabilis infections .

Non-Phthalate Plasticizer for High-Ductility PVC

Incorporate cinnamylphosphonic acid as an alternative plasticizer in PVC formulations to achieve 261.4% elongation at break, a 4.4-fold improvement over unplasticized PVC, while maintaining low storage modulus (7.8 MPa at 30 °C) for enhanced ambient-temperature flexibility [7]. This provides an environmentally sustainable option for flexible PVC products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnamylphosphonic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.